molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No. B146656
CAS RN: 32328-03-3
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 3-hydroxyglutarate is a compound that serves as a versatile synthon in the synthesis of various pharmaceuticals. It is a key intermediate in the preparation of compounds such as (R)-4-amino-3-hydroxybutyric acid and L-carnitine, which are important in metabolic pathways . The compound has been the subject of various studies focusing on its synthesis, molecular structure, and its role in chemical reactions.

Synthesis Analysis

The synthesis of diethyl 3-hydroxyglutarate and its derivatives has been explored through biochemical methods. Enantioselective hydrolysis using microbial enzymes has been shown to afford (S)-ethyl hydrogen-3-hydroxyglutarate, which can be further transformed into valuable pharmaceutical intermediates . Additionally, oligomers of poly(diethyl 3-hydroxyglutarate) have been prepared using a titanium(IV) butoxide catalyzed step growth condensation process . The synthesis of related compounds, such as 3-(diethoxymethyl)alkanals, has also been reported, showcasing the versatility of diethyl 3-hydroxyglutarate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of diethyl 3-hydroxyglutarate and its monoesters has been elucidated using techniques such as X-ray crystallography. This has provided conclusive evidence for the absolute configurations of the enantiomers produced by enzyme-catalyzed hydrolysis . Understanding the molecular structure is crucial for the development of enantioselective syntheses and for the characterization of the compound's physical and chemical properties.

Chemical Reactions Analysis

Diethyl 3-hydroxyglutarate undergoes various chemical reactions, including enantioselective hydrolysis to produce optically pure ethyl (S)-3-hydroxyglutarate, which is a precursor for several pharmaceutically important compounds . The reactivity of diethyl 3-hydroxyglutarate has been exploited in the synthesis of γ-hydroxyglutamic acid, demonstrating the compound's utility in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl 3-hydroxyglutarate and its polymers have been characterized using techniques such as GPC, NMR spectroscopy, and MALDI-TOF mass spectrometry . These studies have provided insights into the degree of branching, molecular weights, and the potential for intramolecular cyclization reactions. The influence of experimental conditions, such as laser power in MALDI-TOF mass spectrometry, has been shown to significantly affect the observed spectra and, consequently, the interpretation of the compound's properties .

Scientific Research Applications

Enzyme Catalysis and Synthesis of Pharmaceutical Compounds

Diethyl 3-hydroxyglutarate plays a significant role in the field of enzyme catalysis and the synthesis of pharmaceutical compounds. For instance, its biocatalytic asymmetrizations have been instrumental in producing enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a crucial precursor for various pharmaceuticals (Moen, Hoff, Hansen, Anthonsen, & Jacobsen, 2004). Furthermore, the compound has been used in the enantioselective hydrolysis to produce optically pure ethyl (S)-3-hydroxyglutarate, another important pharmaceutical precursor (Dong, Wang, & Zheng, 2010).

Biocatalysis and Chiral Compound Synthesis

Diethyl 3-hydroxyglutarate is essential in biocatalysis for producing chiral compounds. Its microbial enantioselective hydrolysis can lead to compounds like (S)-ethyl hydrogen-3-hydroxyglutarate, further transformable into significant bioactive compounds like (R)-4-amino-3-hydroxybutyric acid and L-carnitine (Gopalan & Sih, 1984). Another study shows its use in enantioselective enzymatic preparation of chiral glutaric monocarboxylic acids and amides, demonstrating its versatility in synthesizing a range of bioactive molecules (Jacobsen, Hoff, Moen, & Anthonsen, 2003).

Hyperbranched Polymer Synthesis

In the field of polymer science, diethyl 3-hydroxyglutarate has been used to synthesize hyperbranched aliphatic polyesters. These polyesters, derived from diethyl 3-hydroxyglutarate, have potential applications in various industrial and biomedical fields due to their unique structural properties (Feast, Hamilton, Hobson, & Rannard, 1998).

Novel Biosynthetic Pathways and Drug Synthesis

Diethyl 3-hydroxyglutarate serves as a precursor in novel biosynthetic pathways. For instance, it has been utilized in the synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium, showcasing its importance in the creation of widely used pharmaceuticals (Chen, Xiong, Chen, He, & Chen, 2014). Additionally, its role in the biosynthesis of (R)-ethyl-3-hydroxyglutarate for the chiral side chain of rosuvastatin further exemplifies its significance in drug development (Dong, Liu, Zheng, & Shen, 2010).

Safety And Hazards

According to the safety data sheet, if inhaled or contacted with skin or eyes, it’s recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water as a precaution, and never give anything by mouth to an unconscious person . It’s also advised to avoid breathing vapors, mist, or gas .

properties

IUPAC Name

diethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQYIBTJXUEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186061
Record name Diethyl 3-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-hydroxyglutarate

CAS RN

32328-03-3
Record name Diethyl 3-hydroxyglutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32328-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 3-hydroxyglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032328033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32328-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 3-hydroxyglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3-hydroxyglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 3-hydroxyglutarate
Reactant of Route 2
Reactant of Route 2
Diethyl 3-hydroxyglutarate
Reactant of Route 3
Reactant of Route 3
Diethyl 3-hydroxyglutarate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 3-hydroxyglutarate
Reactant of Route 5
Reactant of Route 5
Diethyl 3-hydroxyglutarate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 3-hydroxyglutarate

Citations

For This Compound
152
Citations
AR Moen, BH Hoff, LK Hansen, T Anthonsen… - Tetrahedron …, 2004 - Elsevier
… Biocatalytic asymmetrizations of diethyl 3-hydroxyglutarate … by ammonolysis of diethyl 3-hydroxyglutarate catalyzed by … used for hydrolysis of diethyl 3-hydroxyglutarate as opposed to …
Number of citations: 31 www.sciencedirect.com
HP Dong, YJ Wang, YG Zheng - Journal of Molecular Catalysis B …, 2010 - Elsevier
… In this work, we established an efficient procedure for enantioselectively hydrolyzing diethyl 3-hydroxyglutarate (3-DHG) to optically active (S)-3-EHG employing immobilized Candida …
Number of citations: 57 www.sciencedirect.com
M Lawrence, P Rajesh, M Thirunavukkarasu… - Journal of Molecular …, 2023 - Elsevier
… In this study, theoretical investigations of the anti-hypercholesterolemia molecule diethyl 3-hydroxyglutarate (D3HG) have been carried out using DFT techniques. Vibrational spectral …
Number of citations: 2 www.sciencedirect.com
WJ Feast, LM Hamilton, S Rannard - Polymer bulletin, 1997 - Springer
… The neat AB2 monomer, diethyl 3-hydroxyglutarate, was placed in a glass reaction vessel attached to a vacuum/nitrogen line and fitted with an efficient overhead stirrer driven by a high …
Number of citations: 21 link.springer.com
WJ Feast, LM Hamilton, LJ Hobson… - Journal of Materials …, 1998 - pubs.rsc.org
… from the commercially available AB 2 monomer, diethyl 3-hydroxyglutarate, via a titanium() … Diethyl 3-hydroxyglutarate was polymerised in the bulk at elevated temperatures and a …
Number of citations: 7 pubs.rsc.org
PD Theisen, CH Heathcock - The Journal of Organic Chemistry, 1988 - ACS Publications
… placed 25 g (Aldrich, 95%, 0.116 mol) of diethyl 3-hydroxyglutarate and 200 mL of CH2C12. … 22.48 g (79% from diethyl 3 hydroxyglutarate) of an off-white crystalline solid. The IR and …
Number of citations: 167 pubs.acs.org
AS Gopalan, CJ Sih - Tetrahedron letters, 1984 - Elsevier
… Microbial enantioselective hydrolysis of diethyl-3-hydroxyglutarate … (L), which is readily derived via microbial enantioselective hydrolysis of diethyl-3-hydroxyglutarate …
Number of citations: 76 www.sciencedirect.com
HP Dong, YG Zheng - Chromatographia, 2010 - Springer
… In the present study, 3-EHG was prepared by hydrolysis of the corresponding diethyl 3-hydroxyglutarate (3-DHG); the hydrolysis reaction was catalyzed by immobilized lipase B (Fig. 1a)…
Number of citations: 4 link.springer.com
EE Jacobsen, BH Hoff, AR Moen… - Journal of Molecular …, 2003 - Elsevier
… Enantioselective hydrolyses and ammonolyses of diethyl-3-hydroxyglutarate (1) and dimethyl-3-hydroxyglutarate (2) gave a maximum of 91 and 98% enantiomeric excess (ee), …
Number of citations: 44 www.sciencedirect.com
SG Cohen, E Khedouri - Journal of the American Chemical …, 1961 - ACS Publications
… chymotrypsin-catalyzed hydrolysis of diethyl /3hydroxyglutarate, the related ethyl hydrogen ßacetoxyglutarate not having been studied.11 However, comparison of the specific rotations …
Number of citations: 78 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.